Phyllospadine vs. Prolinalin-A and Dracocephin-A: Direct Head-to-Head MD Binding Energy Comparison Against SARS-CoV-2 Mpro and TMPRSS2
In a direct head-to-head molecular dynamics (MD) simulation study comparing three flavonoidal alkaloids with quercetin nuclei, Phyllospadine demonstrated stable complex formation with both Mpro and TMPRSS2 [1]. For Mpro, Phyllospadine exhibited a total binding energy of -107.033 ± 9.072 kJ/mol, which is intermediate between Prolinalin-A (-111.235 ± 15.877 kJ/mol) and Dracocephin-A (-102.941 ± 9.477 kJ/mol). For TMPRSS2, Phyllospadine demonstrated a binding energy of -84.939 ± 10.155 kJ/mol, which falls between Dracocephin-A (-92.451 ± 10.539 kJ/mol) and Prolinalin-A (-75.422 ± 11.140 kJ/mol) [1]. Critically, while Prolinalin-A induced structural instability in TMPRSS2, Phyllospadine maintained stable complex formation with both protein targets, suggesting a more balanced dual-target interaction profile than Prolinalin-A [1].
| Evidence Dimension | Total binding energy to SARS-CoV-2 Mpro (kJ/mol) |
|---|---|
| Target Compound Data | -107.033 ± 9.072 |
| Comparator Or Baseline | Prolinalin-A: -111.235 ± 15.877; Dracocephin-A: -102.941 ± 9.477 |
| Quantified Difference | Δ = +4.202 vs. Prolinalin-A; Δ = -4.092 vs. Dracocephin-A |
| Conditions | GROMACS MD simulation using AMBER03 force field; Mpro protein target; 7 alkaloid ligands evaluated |
Why This Matters
The combination of stable complex formation with both targets and intermediate binding energies positions Phyllospadine as the most balanced dual-target candidate among the three ligands tested, relevant for antiviral screening programs requiring compounds without target-specific instability issues.
- [1] Mohebbi A, Eskandarzadeh M, Zangi H, Fatehi M. In silico study of alkaloids with quercetin nucleus for inhibition of SARS-CoV-2 protease and receptor cell protease. PLOS ONE. 2024;19(4):e0298201. doi:10.1371/journal.pone.0298201 View Source
